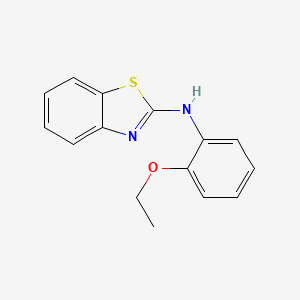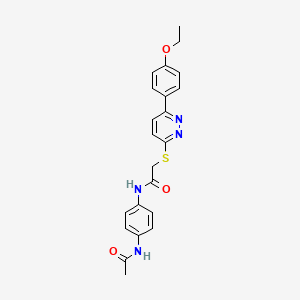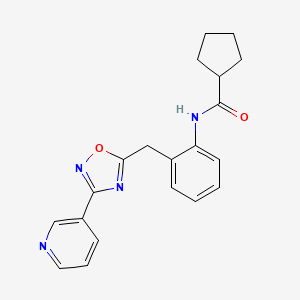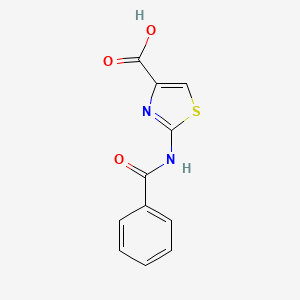![molecular formula C9H12N4O2S B2578598 N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide CAS No. 2034449-87-9](/img/structure/B2578598.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . In the 3D model of a related compound bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines (PPs), including the compound , have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies and tunable photophysical properties . They can be used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Solid-State Emitters
PPs bearing simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters, which have applications in various fields like optoelectronics and sensor technology .
Antitumor Agents
Functional pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant anticancer potential . They have been used as an antitumor scaffold, leading to new rational and efficient designs of drugs .
Enzymatic Inhibitors
These compounds have shown enzymatic inhibitory activity . This makes them potential candidates for the development of new drugs targeting specific enzymes .
Glycohybrid Synthesis
Triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones have shown promise as potential anti-cancer agents . This research enriches the field of glycohybrid synthesis and contributes valuable insights into the development of novel anti-cancer therapeutics .
Fungal Strains Inhibitors
Carboxamide derivatives of 5-aminopyrazoles have been evaluated against three fungal strains . This suggests that the compound could potentially be used in the development of antifungal drugs .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-5-16(14,15)12-8-6-10-9-3-4-11-13(9)7-8/h3-4,6-7,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSVQWTXFUQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclopropyl-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2578518.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2578519.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2578520.png)
![methyl 6-chloro-2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2578528.png)
![2-(naphthalen-2-yloxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2578530.png)

![(2E)-2-[[3-Methoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2578532.png)
![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2578533.png)
![1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea](/img/structure/B2578535.png)

![2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2578537.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2578538.png)